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molecular formula C10H10BrF3 B8308619 Benzene, 1-bromo-3-(4,4,4-trifluorobutyl)-

Benzene, 1-bromo-3-(4,4,4-trifluorobutyl)-

Cat. No. B8308619
M. Wt: 267.08 g/mol
InChI Key: QPHYYCBLAGWBRJ-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A mixture of 1-(3-bromo-phenyl)-4,4,4-trifluoro-butan-1-one (3.1 g, 11 mmol) and diglyme was treated with hydrazine mono hydrate (5.5 g, 110.3 mmol), and stirred at 100° C. for 2 hours then treated with powder KOH (3.1 g, 55.1 mmol). The stirring continued at 150° C. for 6 hours. The mixture was cooled to room temperature, poured into a mixture of ice/water and extracted with ethyl ether. The extracts were combined, dried over MgSO4 and concentrated in vacuo. The crude product was purified on silica gel (ISCO) using hexanes as the eluting solvent to give 1-Bromo-3-(4,4,4-trifluoro-butyl)-benzene as a colorless oil (2.4 g, 88% yield). m/e (M)+ 266; 1H NMR (400 MHZ, DMSO-d6) δ ppm, 1.7-1.8 (m, 2 H), 2.1-2.2 (m, 2 H), 2.6 (t, J=7.6 Hz, 2 H), 7.2-7.25 (m, 2 H), 7.3-7.35 (m, 1 H), 7.4 (s, 1 H)
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[CH:5]=[CH:6][CH:7]=1.O.NN.[OH-].[K+]>COCCOCCOC>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH2:10][C:11]([F:12])([F:13])[F:14])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(CCC(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring continued at 150° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (ISCO)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)CCCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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